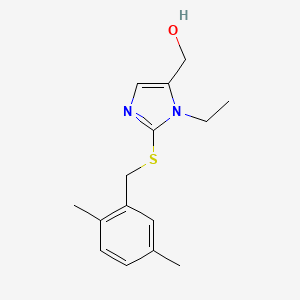

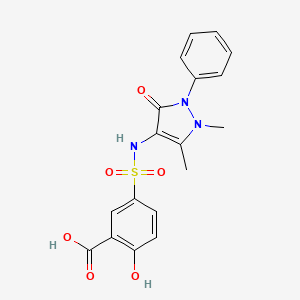

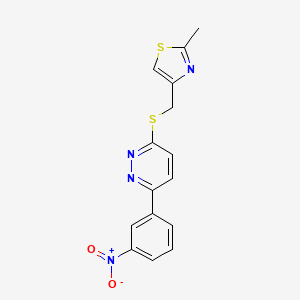

![molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4](/img/structure/B2991952.png)

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles and their derivatives are important scaffolds found in many biologically active compounds . They are prevalent ring systems distributed in many bioactive alkaloids and pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, a strategy for the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives has been presented . This reaction was conducted under very mild conditions and in a short time .

Molecular Structure Analysis

Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Chemical Reactions Analysis

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol has a molecular formula of C14H17NO, an average mass of 215.291 Da, and a monoisotopic mass of 215.131012 Da .

Aplicaciones Científicas De Investigación

Synthesis and Autoxidation

Bhattacharya et al. (2001) explored the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, which are chemically related to 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one. Their research focused on modified Fischer indole synthesis, revealing insights into novel autoxidation mechanisms through azaenolate/enamine intermediates (Bhattacharya, Su, Chia, & Chen, 2001).

Intramolecular Aromatenalkylierungen

Reimann and Erdle (2001) investigated intramolecular aromatenalkylierungen involving compounds like this compound. They focused on the potential of these compounds as precursors to Ergolines, highlighting their unique chemical reactions and transformations (Reimann & Erdle, 2001).

Functionalized Hexahydropyrrolo[2,3-b]indoles Synthesis

Kawasaki et al. (2005) described the synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to this compound. Their method added molecular diversity onto the pyrrolo[2,3-b]indole ring system, offering insights into versatile chemical synthesis approaches (Kawasaki et al., 2005).

Rutaecarpine Alkaloids Debenzologues Synthesis

Hermecz et al. (1996) conducted research on the synthesis of 7,12-dihydropyrimido[1′2′:1,2]pyrido[3,4-b]indole-4(6H)-ones, related to the compound . They studied its reactivity and potential in electrophilic and nucleophilic substitutions, contributing to the understanding of the chemical behavior of similar heterocyclic compounds (Hermecz et al., 1996).

Modified Madelung Reaction in Synthesis

Verboom et al. (1986) explored the synthesis of dihydro-1H-pyrrolo and tetrahydropyrido[1,2-a] indoles via a modified Madelung reaction. This research is relevant as it provides a methodological insight into the synthesis of structurally related compounds (Verboom, Orlemans, Berga, Scheltinga, & Reinhoudt, 1986).

Mecanismo De Acción

Target of Action

It’s known that pyrido[1,2-a]-1h-indoles, a class of compounds to which our compound belongs, are important scaffolds found in many biologically active compounds .

Mode of Action

It’s known that pyrido[1,2-a]-1h-indoles are synthesized via a gold-catalyzed cycloisomerization of n-1,3-disubstituted allenyl indoles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that indole and its derivatives, which include our compound, have been long employed as an active ingredient in drug design and production .

Result of Action

It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Action Environment

It’s known that the action of indole and its derivatives, which include our compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGVOBSCRNTTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)N2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

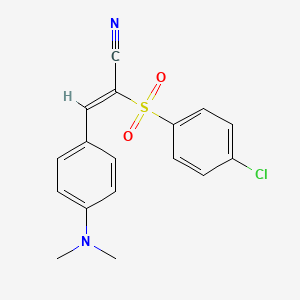

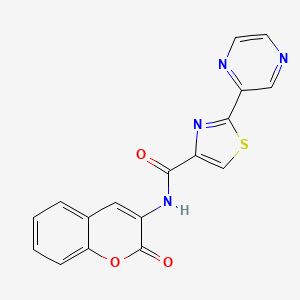

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)

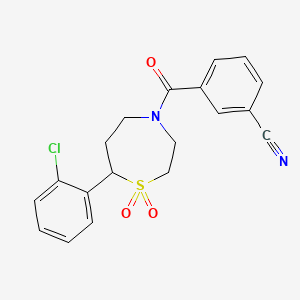

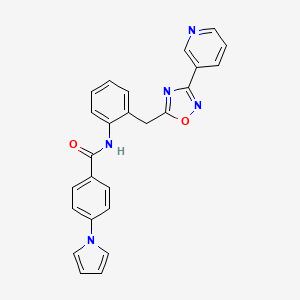

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

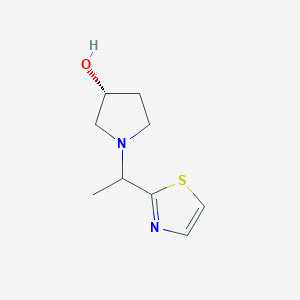

![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)